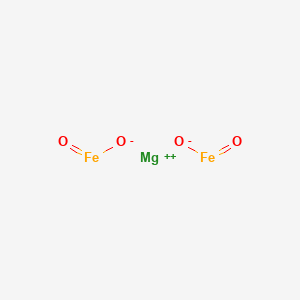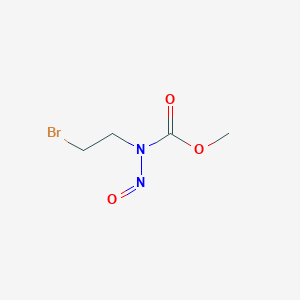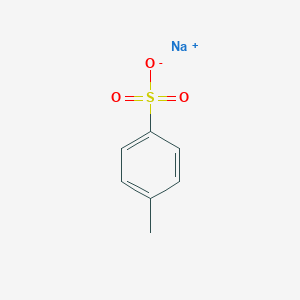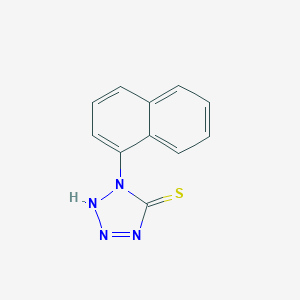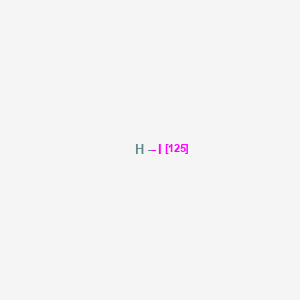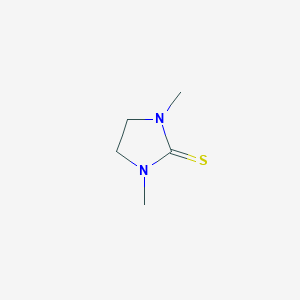
2-Imidazolidinethione, 1,3-dimethyl-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-dimethyl-2-imidazolidinethione derivatives has been explored through various chemical reactions. For instance, the synthesis of specific derivatives can involve the reaction of carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione, which in turn is produced by reacting trimethylsilyl cyanide with methyl isothiocyanate followed by methanolysis (Ojima & Inaba, 1979). Another approach involves boiling certain cyclic homologs with P2S5 to synthesize derivatives with detailed molecular structures determined by X-ray structure analysis (Ivanov et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-2-imidazolidinethione derivatives can vary significantly, with some studies detailing the synthesis and structural analysis using methods like PMR spectroscopy and MM2 program calculations. The structures often exhibit interesting conformations, such as the boat conformation found in certain derivatives, showcasing the complexity and versatility of these compounds (É. I. Ivanov et al., 1993).
Applications De Recherche Scientifique
Oxidation of Thiono Derivatives of Imidazoles : Research has shown that 1,3-dimethyl-3H-imidazole-2-thione can be oxidized with H2O2 in MeOH, consuming three molar proportions of H2O2 and yielding 1,3-dimethylimidazolium picrate and sulfate ion. This study adds to the understanding of the behavior of thiono derivatives of imidazoles in oxidations (Karkhanis & Field, 1985).
Synthesis of Imidazole Derivatives : Another study detailed the synthesis of 1,3-dimethyl(5H,7H)imidazo(4,5-d)pyrimidine-2,4,6-trithione, which shows potential in chemical applications. This synthesis involved reacting carbon disulfide with 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione (Ojima & Inaba, 1979).
Use in Alkylation Reactions : 1,3-Dimethyl 2-imidazolidinone (DMI) has been found to be of lower toxicological risk than other similar compounds. It's used in stoichiometric amounts to increase the rate of alkylation of γ-butyrolactone, thereby minimizing the formation of dialkylation byproducts (Li, Buzon, & Castaldi, 2001).
Synthesis and Biological Activity of Derivatives : The synthesis of various derivatives of imidazolidine-2-thiones has been studied for their remarkable biological activities, including antimicrobial, antifungal, antithyroid, and antioxidant properties (Sakata et al., 2018).
Synthesis of Fused Pyrimidines : The preparation of annelating reagents such as 2-(methylthio)-2-imidazoline and their reactions with other substrates to form imidazo and pyrimido derivatives has been explored, which is significant in the field of heterocyclic chemistry (Bhuiyan, Rahman, Hossain, & Fakruddin, 2004).
Synthesis of Phosphonyl Derivatives : Studies have also been conducted on the reaction of 2-imidazolidinone or 2-imidazolidinethione with aldehydes and phosphorous acid triesters to form substituted phosphonyl derivatives. This research is relevant to organic and medicinal chemistry (Mikroyannidis, 1982).
Cardiotonic Agent Synthesis : Research has been conducted on synthesizing 1-[1-(6,7-dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-imidazolidinone and 2-imidazolidinethione derivatives for their cardiotonic activity, highlighting its potential in pharmaceutical applications (Nomoto et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethylimidazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHIXFCITOCVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158825 | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Imidazolidinethione, 1,3-dimethyl- | |
CAS RN |
13461-16-0 | |
| Record name | 1,3-Dimethyl-2-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13461-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013461160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imidazolidinethione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



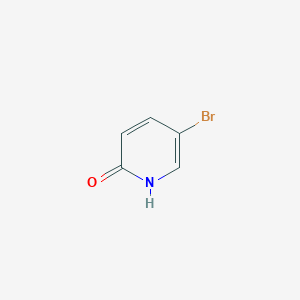

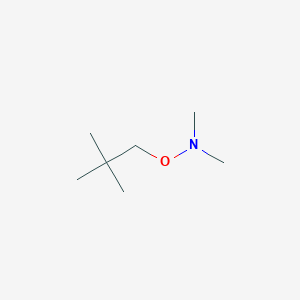
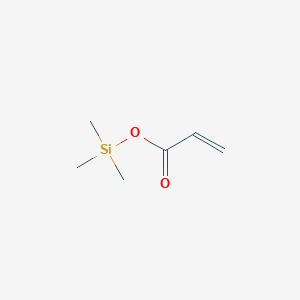
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)
